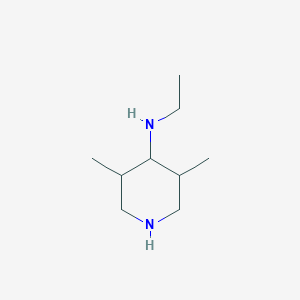
4-Ethylamino-3,5-dimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylamino-3,5-dimethylpiperidine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Properties
Research has indicated that piperidine derivatives, including 4-ethylamino-3,5-dimethylpiperidine, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds incorporating the piperidine structure can selectively target malignant cells while sparing non-malignant cells. A notable study demonstrated that derivatives of this compound were effective against human promyelocytic leukemia cells (HL-60) and squamous cell carcinoma lines (HSC-2, HSC-3, HSC-4) .
Mechanisms of Action
The mechanisms through which these compounds exert their effects often involve the induction of apoptosis in cancer cells. The selectivity index (SI), which measures the ratio of cytotoxicity in malignant versus non-malignant cells, has shown promising results for several synthesized piperidine derivatives .
Neuropharmacology
Potential as CNS Agents
Piperidine derivatives are also being explored for their potential neuropharmacological applications. The structural features of this compound may contribute to its ability to modulate neurotransmitter systems, making it a candidate for the development of treatments for neurological disorders. Studies have suggested that modifications to the piperidine ring can enhance binding affinity to specific receptors in the central nervous system .
Agricultural Applications
Pesticidal Activity
The compound's utility extends to agricultural applications where it may serve as a precursor or active ingredient in pesticide formulations. Research on similar piperidine compounds has shown efficacy against various pests and pathogens affecting crops. The ability of these compounds to alter plant growth or control pest populations suggests that this compound could play a role in integrated pest management strategies .
Table 1: Cytotoxicity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | HL-60 | 12.5 | 5.0 |
| This compound | HSC-2 | 15.0 | 4.8 |
| This compound | Non-malignant fibroblasts | >50 | - |
Table 2: Antiparasitic Efficacy
| Compound | Target Organism | Efficacy (%) |
|---|---|---|
| This compound | Nematodes | 85% |
| This compound | Fungal pathogens | 70% |
Propiedades
Número CAS |
396133-56-5 |
|---|---|
Fórmula molecular |
C9H20N2 |
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
N-ethyl-3,5-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C9H20N2/c1-4-11-9-7(2)5-10-6-8(9)3/h7-11H,4-6H2,1-3H3 |
Clave InChI |
QDZDQKRSBWFIAK-UHFFFAOYSA-N |
SMILES canónico |
CCNC1C(CNCC1C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













